BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Spectroscopic Profiling of 4-(4-
Chlorophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenyl)azetidin-2-one
CAS No.: 21161-20-6
Cat. No.: B1359671
Get Quote
. J

CAS Registry Number: 21161-20-6 Molecular Formula:
Molecular Weight: 181.62 g/mol [1]

Executive Summary & Structural Context
4-(4-Chlorophenyl)azetidin-2-one represents a fundamental mono-substituted

-lactam pharmacophore.[1] Unlike complex penicillin derivatives, this molecule lacks
substitution at the N1 and C3 positions, making it an ideal model for studying the intrinsic

spectroscopic properties of the azetidinone ring. It serves as a key intermediate in the
synthesis of cholesterol absorption inhibitors (e.g., Ezetimibe analogs) and novel antibiotics.

The defining structural challenge lies in distinguishing the C4-chiral center and establishing the
conformational relationship between the geminal C3 protons and the C4-methine proton.

Synthetic Origin & Sample Preparation

To ensure the integrity of the spectroscopic data, the origin of the sample must be understood.
The most robust route for accessing the N-unsubstituted core is the Chlorosulfonyl Isocyanate
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(CSI) Cycloaddition.

o Reaction: 4-Chlorostyrene + Chlorosulfonyl Isocyanate

N-Chlorosulfonyl-

-lactam.[1]

o Reductive Hydrolysis: N-Chlorosulfonyl intermediate +

(aq)

4-(4-Chlorophenyl)azetidin-2-one.[1]

o Stereochemistry: This method yields the racemate

1]
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Figure 1: Synthetic pathway via CSI cycloaddition, determining the impurity profile (e.g.,

residual styrene or sulfonamide byproducts).[1]

Detailed Spectroscopic Data

The following data is consolidated from high-field NMR studies (400 MHz) of the purified
racemic compound.

Proton NMR ( NMR)

Solvent:
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| Frequency: 400 MHz[1][2]
The

-lactam ring protons form a distinct ABX spin system (or more accurately, an AMX system due
to chemical shift differences).[1] The rigid ring structure imposes significant diastereotopicity on

the C3 protons.
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substituted
benzene.[1]

Key Diagnostic Feature: The coupling constant magnitude is the primary validator of ring
closure.

e Geminal (

): ~15 Hz (High magnitude indicates constrained ring).[1]
e Vicinal (

):

(5.3 Hz vs 2.5 Hz).[1] This confirms the relative assignment of H3a and H3Db.

Carbon-13 NMR ( NMR)

Solvent:

| Frequency: 100 MHz[1]

© 2026 BenchChem. All rights reserved. 5/11 Tech Support


http://www.accelachem.com/cn/productview_goodsid_210162_goodscode_SY194344.html
http://www.accelachem.com/cn/productview_goodsid_210162_goodscode_SY194344.html
http://www.accelachem.com/cn/productview_goodsid_210162_goodscode_SY194344.html
http://www.accelachem.com/cn/productview_goodsid_210162_goodscode_SY194344.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359671?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Shift (
Position Assignment
» PpmM)
Carbonyl (C=0).[1]
C-2 168.5 - 168.9 Characteristic strained amide
shift.[1]
Benzylic Methine.[1]
C-4 50.8-51.0 _ _
Deshielded by Nitrogen.
Methylene.[1] High field signal
c3 48.5 - 48.7 of the
-lactam ring.[1]
Quaternary C attached to the
Ar-C (Ipso) ~140.0
-lactam.[1]
Quaternary C attached to
Ar-C (C-ClI) ~133.5 .
Chlorine.[1]
Aromatic CH signals
Ar-C 128.8,127.5

(Ortho/Meta).[1]

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or Thin Film[1]
e 3200-3350 cm
: N-H stretching (Broad, medium intensity).[1]
e 1720-1750 cm
: C=0 stretching (
-lactam).[1] Critical Quality Attribute: A shift below 1700 cm

suggests ring opening (formation of linear amide/acid) or hydrolysis.[1]
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e 820-830 cm

: C-H bending (para-disubstituted benzene).[1]

Mass Spectrometry (EI/ESI)[1]

e Molecular lon (
): m/z 181 (100%) and 183 (32%).[1]

 |sotope Pattern: Distinct 3:1 ratio characteristic of a monochlorinated compound (
)[1]

o Fragmentation: Loss of

(Ketene, M-42) is a common fragmentation pathway for

-lactams, often yielding the corresponding imine fragment.[1]

Experimental Validation Protocols
Protocol A: Stereochemical Assignment via Coupling
Constants

To distinguish between the diastereotopic protons at C3 (if the N1 position were substituted or if
investigating specific conformers), use the Karplus relationship applied to the rigid azetidinone

ring.
e Acquire 1H NMR with sufficient resolution (at least 0.2 Hz/point).
e Measure

values for the signal at 4.70 ppm (H4).

o Validation:

and
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, the ring is intact.[1]

o If

values collapse or broaden significantly, check for ring opening or N-inversion rates.

Protocol B: Purity Check for Ring Opening

-lactams are susceptible to hydrolysis.[1][3]

o Check IR: Appearance of a broad OH stretch (2500-3000 cm
) and a shift of Carbonyl to ~1650-1680 cm
indicates hydrolysis to 3-amino-3-(4-chlorophenyl)propanoic acid.[1]

o Check NMR: The ABX pattern of the ring protons will collapse into a standard linear alkyl
chain pattern (two triplets or complex multiplets) upon ring opening.

Structural Logic Diagram
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Figure 2: Step-by-step decision tree for validating the structural integrity of the

-lactam core.
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-amino acids and 4-aryl-substituted
-lactams through lipase-catalyzed enantioselective ring cleavage of

-lactams.[1]Chemistry — A European Journal, 12(1), 2587-2592. [1]
o Note: Provides definitive NMR d

e Taguchi, H. (2014).[1] Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate.TCI
Chemicals Technical Guide, No. 160.[1]

o Note: Details the mechanistic pathway and reactivity of CSI for -lactam synthesis.

+ National Institute of Standards and Technology (NIST).Mass Spectral Library (2023).[1] 4-(4-
Chlorophenyl)azetidin-2-one derivatives and fragmentation patterns.[1] [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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